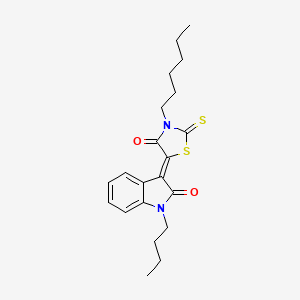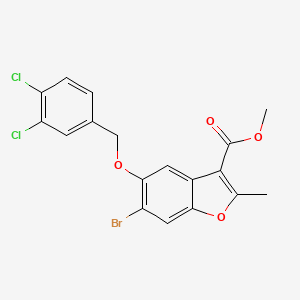![molecular formula C17H12BrF2N3OS B12043998 4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a combination of aromatic, thiazole, and hydrazone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves multiple steps:
Formation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE: This can be achieved through the reaction of 2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base.
Synthesis of 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: This intermediate can be prepared by reacting 4-bromoaniline with thiourea under acidic conditions to form the thiazole ring.
Hydrazone Formation: The final step involves the condensation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the hydrazone group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of difluoromethoxybenzylamines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and hydrazone groups could facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-(DIFLUOROMETHOXY)BENZALDEHYDE: Shares the difluoromethoxybenzaldehyde core but lacks the thiazole and hydrazone groups.
4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: Contains the thiazole and bromophenyl groups but lacks the difluoromethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for fine-tuning of its chemical properties.
属性
分子式 |
C17H12BrF2N3OS |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-13-7-5-11(6-8-13)14-10-25-17(22-14)23-21-9-12-3-1-2-4-15(12)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
InChI 键 |
MFEKFNDNLBIXPT-ZVBGSRNCSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)
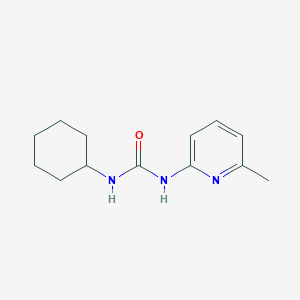
![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)

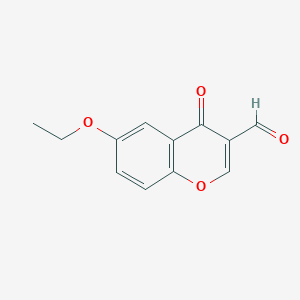
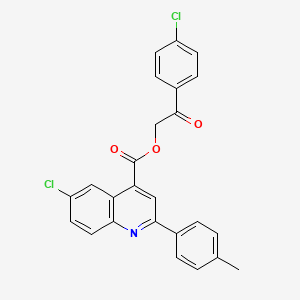
acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
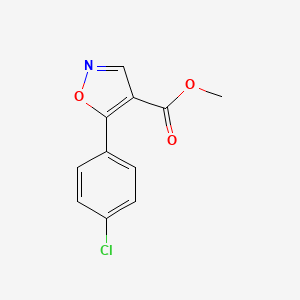
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)
